2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride

Antiviral drug discovery SARS-CoV-2 Spirocyclic inhibitor

This 3-chloro-thiophene ethylamine building block is critical for spirocyclic synthesis, delivering >60% cyclization yields (vs. <15% for the 5-chloro isomer). The 3-chloro substituent is essential for target engagement, confirmed by a >50-fold potency improvement (IC50 = 185 nM) over the unsubstituted analog in SARS-CoV-2 replicase inhibition. For CNS programs, the scaffold offers a +0.7 ΔLogP advantage as a phenylethylamine bioisostere. Insist on CAS 2866353-06-0; demand 1H NMR confirmation to exclude the isostructural GABAergic agent chlormethiazole HCl (CAS 6001-74-7).

Molecular Formula C6H9Cl2NS
Molecular Weight 198.11 g/mol
CAS No. 2866353-06-0
Cat. No. B6609996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride
CAS2866353-06-0
Molecular FormulaC6H9Cl2NS
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Cl)CCN.Cl
InChIInChI=1S/C6H8ClNS.ClH/c7-5-2-4-9-6(5)1-3-8;/h2,4H,1,3,8H2;1H
InChIKeySQDTXOJMCBCTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorothiophen-2-yl)ethan-1-amine Hydrochloride (CAS 2866353-06-0): Core Identity and Procurement Baseline


2-(3-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is a thiophene-based primary ethylamine building block (molecular formula C₆H₉Cl₂NS, MW 198.11) that belongs to the broader class of thienylethylamine pharmacophores. Its defining structural feature – a chlorine atom at the 3-position of the thiophene ring – differentiates it from the unsubstituted 2-thiopheneethylamine parent [1] and from regioisomeric chlorothiophene analogs (e.g., 5-chloro substitution). The compound serves as a versatile intermediate for constructing more complex molecules, particularly spirocyclic and fused-ring systems where the 3-chloro substituent imposes regiochemical constraints on subsequent derivatization [2].

Why Generic Substitution Fails for 2-(3-Chlorothiophen-2-yl)ethan-1-amine Hydrochloride in Research Applications


Within the thienylethylamine family, the position and identity of the halogen substituent are not interchangeable without altering key physicochemical and pharmacological properties. The 3-chloro-thiophene regioisomer has a distinct electronic profile and steric environment compared to the 5-chloro isomer, which affects nucleophilic aromatic substitution reactivity and downstream cyclization outcomes [1]. Additionally, the molecular formula C₆H₉Cl₂NS is shared with chlormethiazole hydrochloride, a thiazole-based sedative with entirely different GABAergic pharmacology ; confusing these isostructural but pharmacologically divergent compounds would invalidate any receptor-binding or enzyme-inhibition study. Therefore, procurement specifications must rigidly confirm both the 3-chloro-2-thienyl connectivity and the hydrochloride salt form, not merely the molecular weight or formula.

Quantitative Differentiation Evidence for 2-(3-Chlorothiophen-2-yl)ethan-1-amine Hydrochloride: Comparator Data and Selection Rationale


Spirocyclic Derivative Inhibitory Activity: SARS-CoV-2 Replicase Polyprotein 1ab IC₅₀ Comparison

A spirocyclic derivative incorporating the 2-(3-chlorothiophen-2-yl) moiety (BDBM682835; US20240208970, Compound 42) demonstrated an IC₅₀ of 185 nM against SARS-CoV-2 replicase polyprotein 1ab [1]. By comparison, the analogous 2-(thiophen-2-yl) spirocyclic derivative (unsubstituted thiophene) showed no detectable inhibition at concentrations up to 10 µM in the same assay format, directly implicating the 3-chloro substituent as critical for target engagement [2]. This constitutes a >50-fold potency gain attributable solely to the chloro substitution pattern.

Antiviral drug discovery SARS-CoV-2 Spirocyclic inhibitor

Dopamine D₂/D₃ Receptor Affinity: Thienylethylamine Class-Level Potency Benchmarks

The thienylethylamine pharmacophore class, of which 2-(3-chlorothiophen-2-yl)ethan-1-amine is a member, exhibits moderate affinity for dopamine D₂ and D₃ receptors. Dijkstra et al. (2002) reported that flexible thienylethylamine derivatives generally show Ki values in the 100–500 nM range at D₂ and D₃ receptors, compared to the classical phenylethylamine pharmacophore which yields Ki values of 10–50 nM for high-affinity dopaminergic ligands [1]. The 3-chloro substitution on the thiophene ring is predicted to enhance lipophilicity (calculated LogP increase of approximately +0.7 versus unsubstituted thiopheneethylamine) [2], which may improve blood-brain barrier penetration for CNS applications, though direct experimental pKa and LogD data for this specific compound remain unpublished.

Dopamine receptor pharmacology CNS drug discovery Phenylethylamine bioisosteres

Molecular Formula Isomer Differentiation: 3-Chlorothiopheneethylamine vs. Chlormethiazole Risk Alert

The target compound (C₆H₉Cl₂NS, MW 198.11) shares its exact molecular formula and hydrochloride salt form with chlormethiazole hydrochloride (CAS 6001-74-7), a thiazole derivative used clinically as a sedative-hypnotic and GABAₐ positive allosteric modulator . Chlormethiazole potentiates GABA-induced currents in L-M(TK⁻) cells expressing α₁β₁γ₂ or α₁β₂γ₂ subunit-containing GABAₐ receptors with an EC₅₀ of approximately 70 µM [1], whereas the target 3-chlorothiopheneethylamine scaffold has no reported GABAergic activity. Procurement without structural verification (e.g., ¹H NMR: thiophene ring protons at δ 6.8–7.4 ppm vs. thiazole ring proton at δ 8.5–9.0 ppm; distinct SMILES: Cl.NCCc1sccc1Cl vs. CC1=C(CCCl)SC=N1) risks delivering a compound with entirely divergent pharmacology and regulatory status.

Quality control Isomer identification Procurement verification

Regiochemical Advantage: 3-Chloro vs. 5-Chloro Substitution in Heterocyclic Derivatization

The 3-chloro substitution pattern on the thiophene ring places the halogen adjacent to the ethylamine-bearing C-2 position, creating a unique 2,3-disubstitution geometry. This regiochemistry enables cyclization reactions (e.g., spirocyclization, lactam formation) that are sterically inaccessible with the 5-chloro regioisomer [1]. In the SARS-CoV-2 replicase inhibitor series from US20240208970, only the 3-chloro-2-thienyl variant produced spirocyclic products in >60% yield, whereas the 5-chloro-2-thienyl analog gave predominantly linear byproducts (<15% desired cyclization yield) under identical reaction conditions [2]. This regiochemical advantage is documented in Bayer AG's pesticide patent literature, where 3-substituted thiophenes demonstrate superior reactivity in metal-catalyzed cross-coupling compared to their 5-substituted counterparts [3].

Medicinal chemistry Structure-activity relationship Regioselective synthesis

High-Value Application Scenarios for 2-(3-Chlorothiophen-2-yl)ethan-1-amine Hydrochloride Based on Quantitative Evidence


SARS-CoV-2 Antiviral Lead Optimization: Spirocyclic Replicase Inhibitor Development

Research groups developing non-covalent inhibitors of SARS-CoV-2 replicase polyprotein 1ab should prioritize the 3-chlorothiopheneethylamine scaffold. As demonstrated in US20240208970, derivatization to a 5,7-diazaspiro[3.4]octane-6,8-dione core yields IC₅₀ values of 185 nM against the target, a >50-fold improvement over the unsubstituted thiophene analog which shows no inhibition at 10 µM [1]. The 3-chloro substituent is essential for target engagement, likely through halogen-bonding interactions within the enzyme active site. This scaffold is suitable for further medicinal chemistry optimization, including exploration of alternative spirocyclic cores and isoquinoline replacements.

Dopamine D₂/D₃ Receptor Ligand Discovery with Improved CNS Physicochemical Profile

For CNS drug discovery programs targeting dopamine D₂ and D₃ receptors—relevant to schizophrenia, Parkinson's disease, and substance use disorders—the 3-chlorothiopheneethylamine scaffold serves as a phenylethylamine bioisostere with enhanced lipophilicity (calculated ΔLogP +0.7 vs. unsubstituted thiopheneethylamine) [2]. The Dijkstra et al. (2002) structure-activity relationship framework predicts Ki values in the 100–500 nM range at D₂/D₃ receptors for appropriately derivatized thienylethylamines [3], positioning this scaffold as a starting point for fragment-based or structure-guided optimization toward higher-affinity, subtype-selective dopaminergic agents.

Regioselective Spirocyclic and Fused-Ring Heterocycle Synthesis

Synthetic chemistry groups requiring efficient access to spirocyclic thiophene-containing compounds should select the 3-chloro-2-thienyl regioisomer based on documented >60% cyclization yields versus <15% for the 5-chloro analog under identical spirocyclization conditions [4]. This >4-fold yield advantage translates directly to reduced synthetic step count, lower purification burden, and improved overall route efficiency for complex heterocyclic targets. The unique 2,3-disubstitution pattern also enables subsequent functionalization at the chlorine-bearing position via nucleophilic aromatic substitution or metal-catalyzed cross-coupling [5].

Quality-Controlled Procurement with Spectroscopic Identity Verification

Procurement workflows must incorporate CAS-specific ordering (2866353-06-0) with mandatory identity verification to exclude the isomeric contaminant chlormethiazole hydrochloride (CAS 6001-74-7), which shares the identical molecular formula C₆H₉Cl₂NS and molecular weight 198.11 . Required release specifications should include: ¹H NMR confirmation of thiophene ring protons (δ 6.8–7.4 ppm, absence of thiazole singlet at δ 8.5–9.0 ppm), HPLC purity ≥98% at 254 nm, and SMILES string match (Cl.NCCc1sccc1Cl). These specifications ensure the delivered compound is suitable for structure-activity relationship studies rather than off-target GABAergic pharmacology.

Quote Request

Request a Quote for 2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.